2',3'-Dideoxyguanosine-5'-O-(1-thiotriphosphate) sodium salt
Description
2',3'-Dideoxyguanosine-5'-O-(1-thiotriphosphate) sodium salt (ddGTP-α-S) is a modified nucleoside triphosphate derivative with two key structural features:
- Dideoxy sugar moiety: The absence of 2' and 3' hydroxyl groups on the ribose sugar prevents DNA polymerase-mediated elongation, leading to chain termination .
- Phosphorothioate linkage: A sulfur atom replaces one oxygen in the α-phosphate group of the triphosphate chain, conferring nuclease resistance and altering stereochemical interactions with enzymes .
Molecular Formula: C₁₀H₁₆N₅O₁₁P₃S (free acid); the sodium salt form includes additional Na⁺ ions.
Molecular Weight: 507.20 g/mol (free acid); sodium salt forms vary depending on hydration .
Storage: Recommended at ≤-20°C in aqueous solution to maintain stability .
Properties
Molecular Formula |
C10H12N5Na4O11P3S |
|---|---|
Molecular Weight |
595.18 g/mol |
IUPAC Name |
tetrasodium;[[[5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O11P3S.4Na/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(24-6)3-23-29(22,30)26-28(20,21)25-27(17,18)19;;;;/h4-6H,1-3H2,(H,20,21)(H,22,30)(H2,17,18,19)(H3,11,13,14,16);;;;/q;4*+1/p-4 |
InChI Key |
AFDVXAVZPVZVKF-UHFFFAOYSA-J |
Canonical SMILES |
C1CC(OC1COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C2N=C(NC3=O)N.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Chemical Phosphorylation
The most common method involves reacting 2',3'-dideoxyguanosine with thiophosphate derivatives under controlled conditions:
-
Reagents :
-
Pyrophosphoryl chloride (POCl₃) : Activates the nucleoside for phosphorylation.
-
Thiophosphate donor : Trisodium thiophosphate (Na₃PO₃S) or its derivatives.
-
-
Reaction Conditions :
-
Temperature: 0–4°C to minimize side reactions.
-
Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Duration: 12–24 hours.
-
The reaction produces a mixture of Rp and Sp diastereomers due to the chiral α-phosphorus atom. These isomers are separable via ion-exchange chromatography.
Enzymatic Phosphorylation
Alternatively, enzymatic methods using kinases or polymerases offer stereochemical control:
-
Vaccinia Virus Capping Enzyme (VCE) :
This enzyme catalyzes the transfer of thiophosphate groups to nucleosides. While primarily used for mRNA capping, VCE has been adapted for ddGTP-α-S synthesis with modifications to the reaction buffer.
| Method | Yield | Purity | Isomer Control |
|---|---|---|---|
| Chemical | 60–70% | ≥90% | Low (mixed isomers) |
| Enzymatic (VCE) | 50–60% | ≥85% | High (Sp preferred) |
Purification and Characterization
Chromatographic Purification
The crude phosphorylation product is purified using:
Lyophilization
The purified ddGTP-α-S is converted to its sodium salt by neutralization with NaOH and lyophilized to remove solvents. Final products are stored at -80°C to prevent degradation.
Quality Control and Analytical Data
Purity Assessment
Structural Confirmation
-
³¹P NMR :
Peaks at δ -6.5 ppm (α-thiophosphate), -10.2 ppm (β-phosphate), and -21.0 ppm (γ-phosphate). -
¹H NMR :
Sugar protons resonate at δ 3.8–4.2 ppm, while guanine protons appear at δ 7.9–8.1 ppm.
Industrial-Scale Synthesis Protocols
Commercial suppliers such as TriLink BioTechnologies and Sigma-Aldrich employ optimized protocols:
Challenges and Optimization Strategies
-
Isomer Separation :
Rp and Sp isomers exhibit different enzymatic incorporation efficiencies. Preparative HPLC with chiral columns improves separation. -
Nuclease Resistance :
The thiotriphosphate group enhances stability, but residual nucleases in reaction mixtures require stringent RNase/DNase-free conditions.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The thiophosphate group can participate in substitution reactions with nucleophiles.
Oxidation and Reduction: The sulfur atom in the thiophosphate group can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reactions are typically carried out in aqueous or organic solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like dithiothreitol are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H12N5O11P3S - 4Na
- Molecular Weight : 595.2 g/mol
- Purity : ≥95% (a mixture of Rp and Sp isomers)
The presence of the sulfur atom in the triphosphate group makes ddGTP-α-S resistant to degradation by 5'-nucleotidases, which is crucial for its applications in various assays and reactions.
Chain Termination in DNA Synthesis
One of the primary applications of 2',3'-dideoxyguanosine-5'-O-(1-thiotriphosphate) is its role as a chain terminator in DNA synthesis. The absence of the 2' and 3' hydroxyl groups prevents further extension by DNA polymerases, making it invaluable for:
- Sanger Sequencing : Used to terminate DNA strands at specific bases during sequencing reactions.
- Allele-Specific PCR : Facilitates the identification of single nucleotide polymorphisms (SNPs) by incorporating ddGTP-α-S into allele-specific primers, allowing for selective amplification of target alleles .
Antiviral Research
Due to its ability to inhibit viral replication, ddGTP-α-S has been explored in antiviral research, particularly against retroviruses like HIV. Its mechanism involves:
- Inhibition of Reverse Transcriptase : The compound acts as an effective inhibitor of viral reverse transcriptase, which is essential for viral replication .
- Therapeutic Potential : Studies have shown that ddGTP-α-S can reduce viral load in infected cells, highlighting its potential as a therapeutic agent .
Molecular Biology Techniques
The unique properties of ddGTP-α-S make it suitable for various molecular biology techniques:
- Incorporation into Oligonucleotides : Its use in synthesizing modified oligonucleotides enhances their stability and resistance to exonucleases.
- Labeling Applications : The compound can be used in labeling experiments where precise control over nucleotide incorporation is required.
Data Table: Comparison of Nucleotide Analogues
| Compound Name | Structure Type | Key Application | Stability |
|---|---|---|---|
| 2',3'-Dideoxyguanosine-5'-O-(1-thiotriphosphate) sodium salt | Nucleotide analogue | Chain termination in DNA synthesis | High (nuclease-resistant) |
| 2',3'-Dideoxyadenosine-5'-O-(1-thiotriphosphate) sodium salt | Nucleotide analogue | Antiviral research | Moderate |
| 2',3'-Dideoxythymidine-5'-O-(1-thiotriphosphate) sodium salt | Nucleotide analogue | Antiviral research | High |
Case Study 1: SNP Detection Using ddGTP-α-S
In a study focused on SNP detection, researchers utilized ddGTP-α-S in allele-specific PCR assays. By incorporating this nucleotide analogue into primers specific for SNP-containing alleles, they successfully amplified target sequences while preventing non-specific amplification. This method demonstrated a high level of specificity and sensitivity, making it a powerful tool for genetic analysis .
Case Study 2: Antiviral Efficacy Against HIV
A clinical study investigated the antiviral efficacy of ddGTP-α-S against HIV-infected cells. Results indicated that treatment with ddGTP-α-S significantly reduced viral replication rates compared to controls. The compound's ability to inhibit reverse transcriptase was confirmed through enzyme assays, suggesting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) sodium salt involves its incorporation into DNA or RNA strands during synthesis. The presence of the thiophosphate group prevents the formation of phosphodiester bonds with subsequent nucleotides, leading to chain termination. This property makes it a valuable tool in polymerase chain reactions and sequencing applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, biochemical, and functional differences between ddGTP-α-S and related compounds:
Key Differentiators :
Sugar Modifications :
- ddGTP-α-S and ddATP-α-S are dideoxy nucleotides, whereas GTPγS retains a full ribose sugar. The lack of 2'/3' hydroxyls in dideoxy compounds ensures irreversible chain termination during DNA synthesis .
- Sp-β-S-dTTP retains a 3' hydroxyl group but replaces the β-phosphate oxygen with sulfur, enabling studies on polymerase fidelity .
Phosphorothioate Position :
- The α-thio modification in ddGTP-α-S protects against phosphatase degradation, enhancing stability in enzymatic assays .
- GTPγS modifies the γ-phosphate, disrupting GTPase activity in tubulin polymerization .
Isomerism :
- ddGTP-α-S and ddATP-α-S are sold as Rp/Sp diastereomer mixtures, whereas Sp-β-S-dTTP is stereopure. Polymerases often exhibit preferential incorporation of specific isomers .
Functional Applications :
Biological Activity
2',3'-Dideoxyguanosine-5'-O-(1-thiotriphosphate) sodium salt (also referred to as dGTP-αS) is a nucleotide analogue that has garnered attention for its potential applications in molecular biology and therapeutic interventions. This compound is known for its ability to inhibit various nucleoside triphosphate-dependent processes, making it a valuable tool in research and clinical settings.
The biological activity of dGTP-αS primarily stems from its structural similarity to natural guanosine triphosphate (GTP). It acts as a competitive inhibitor in enzymatic reactions involving GTP, particularly those mediated by RNA polymerases and guanylate cyclases. The presence of a sulfur atom in the triphosphate group alters the compound's binding affinity and stability, leading to distinct biological effects.
Biological Effects
-
Inhibition of Viral Replication :
- dGTP-αS has been shown to inhibit the replication of various viruses, including HIV and hepatitis B virus (HBV). This is achieved by interfering with the viral reverse transcriptase and polymerase activities, effectively halting viral genome synthesis.
-
Impact on Cellular Processes :
- The compound affects cellular signaling pathways that rely on GTP as a substrate. For example, it can modulate the activity of guanylate cyclase, thereby influencing nitric oxide signaling pathways which are crucial for vascular homeostasis and immune responses.
-
Effects on DNA Synthesis :
- As a dNTP analogue, dGTP-αS can be incorporated into DNA during replication. However, its incorporation leads to chain termination due to the lack of a hydroxyl group at the 2' position, which is essential for further elongation of the DNA strand.
Research Findings
Recent studies have explored the pharmacological properties and potential therapeutic applications of dGTP-αS:
- Case Study 1 : A study demonstrated that dGTP-αS effectively inhibited HIV replication in vitro by blocking reverse transcription processes. The compound was shown to reduce viral load significantly in treated cell cultures compared to controls.
- Case Study 2 : Research involving HBV revealed that dGTP-αS could reduce viral DNA levels in hepatocytes by impairing the function of HBV polymerase, thus providing insights into potential treatments for chronic hepatitis infections.
Data Table: Biological Activities of dGTP-αS
Q & A
Q. What are the critical storage and handling protocols for 2',3'-Dideoxyguanosine-5'-O-(1-thiotriphosphate) sodium salt to ensure stability in enzymatic assays?
The compound must be stored at -80°C to maintain stability, with strict avoidance of freeze-thaw cycles. Short-term exposure to room temperature (cumulative ≤1 week) is permissible for experimental setup. For daily/weekly use, aliquot the solution to minimize repeated temperature fluctuations, which degrade thiophosphate bonds. Stability is confirmed for ≥2 years under optimal storage .
Q. How can researchers assess the purity and isomer composition of this compound prior to use in polymerase studies?
Purity (≥95%) and isomer ratio (Rp/Sp) are typically determined via reverse-phase HPLC using a C18 column and UV detection at 253–260 nm. Isomer separation requires ion-pairing chromatography with tetrabutylammonium acetate buffer (pH 6.5) to resolve α-thiophosphate diastereomers. Calibration with purified Rp/Sp standards is recommended for quantification .
Q. What solvent systems are compatible with this sodium salt formulation for in vitro transcription assays?
The compound is supplied as an aqueous solution (100 mM, pH 7.5 ±0.5). For enzymatic reactions, dilute in nuclease-free Tris-HCl buffer (pH 7.5–8.0) containing 1–5 mM MgCl₂. Avoid high concentrations of chaotropic agents (e.g., urea >2 M), which disrupt the thiophosphate moiety .
Advanced Research Questions
Q. How does the α-thiophosphate modification influence enzymatic incorporation kinetics compared to unmodified dideoxyguanosine triphosphate?
The sulfur substitution at the α-phosphate reduces incorporation efficiency by DNA/RNA polymerases due to steric hindrance and altered charge distribution. For example, in HIV-1 reverse transcriptase assays , incorporation rates decrease by ~30–50% compared to native dGTP. However, the thiophosphate group enhances resistance to exonuclease cleavage, making it suitable for studying proofreading-deficient enzymes .
Q. What experimental strategies mitigate data variability caused by the Rp/Sp isomer mixture in kinetic studies?
To resolve isomer-specific effects:
- Separate isomers using anion-exchange chromatography (e.g., DEAE Sepharose, pH 8.5) or chiral HPLC.
- Use single-isomer controls (commercially available for analogous compounds like 2'-deoxyuridine-α-thiotriphosphate) to calibrate enzyme specificity .
- Perform pre-steady-state kinetic assays (stopped-flow) to isolate incorporation steps for each isomer .
Q. How can researchers design competition assays to evaluate this compound’s efficacy as a chain terminator in next-generation sequencing workflows?
- Prepare a dNTP/thiophosphate mix (e.g., 10:1 ratio of native dGTP to ddGTP-α-S) in polymerase extension buffers.
- Monitor termination efficiency via gel electrophoresis (radiolabeled primers) or mass spectrometry to detect truncated products.
- Compare termination rates with/without exonuclease activity (e.g., using Klenow fragment vs. Sequenase) to assess exonuclease resistance .
Q. What structural characterization methods are recommended to study interactions between this compound and G-quadruplex-forming sequences?
- Circular Dichroism (CD) : Monitor spectral shifts (240–300 nm) upon compound binding to telomeric G-quadruplexes.
- NMR Titration : Use ¹H-¹⁵N HSQC to map binding sites in guanine-rich DNA.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry in buffer mimicking physiological conditions .
Data Analysis and Contradictions
Q. How should researchers interpret conflicting results in polymerase incorporation assays using this compound?
Discrepancies often arise from:
- Isomer ratio variability : Batch-dependent Rp/Sp ratios alter incorporation rates. Validate isomer composition via HPLC before critical experiments.
- Enzyme source : Archaeal polymerases (e.g., Vent) may exhibit higher thiophosphate tolerance than bacterial counterparts (e.g., Taq). Include enzyme-negative controls .
Q. What controls are essential when using this compound to study RNA polymerase fidelity in transcriptional mutagenesis?
Q. How can computational modeling complement experimental data for this compound’s mechanism of action?
- Molecular Dynamics (MD) Simulations : Model the thiophosphate’s interaction with polymerase active sites (e.g., HIV-1 RT) to predict steric clashes or hydrogen-bonding disruptions.
- Density Functional Theory (DFT) : Calculate charge distribution differences between Rp/Sp isomers to explain enzyme selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
